Thiazole-5-carboxylic acid

Coordination chemistry Crystal engineering Metal-organic frameworks

Thiazole-5-carboxylic acid (T5CA, 5-Htza), CAS 14527-41-4, is a monocyclic thiazole monocarboxylic acid with the carboxyl substituent at the 5-position of the 1,3-thiazole ring (molecular formula C₄H₃NO₂S, molecular weight 129.14 g/mol). It is a crystalline solid at ambient temperature with a melting point of 208.0–210.0 °C (Thermo Scientific specification), a predicted pKa of 3.07 ± 0.10, and a predicted density of 1.525 ± 0.06 g/cm³.

Molecular Formula C4H3NO2S
Molecular Weight 129.14 g/mol
CAS No. 14527-41-4
Cat. No. B084310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole-5-carboxylic acid
CAS14527-41-4
Molecular FormulaC4H3NO2S
Molecular Weight129.14 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)C(=O)O
InChIInChI=1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7)
InChIKeyYZVFSQQHQPPKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazole-5-carboxylic Acid (CAS 14527-41-4): A Positionally Defined Heterocyclic Building Block for Coordination Chemistry and Drug Discovery


Thiazole-5-carboxylic acid (T5CA, 5-Htza), CAS 14527-41-4, is a monocyclic thiazole monocarboxylic acid with the carboxyl substituent at the 5-position of the 1,3-thiazole ring (molecular formula C₄H₃NO₂S, molecular weight 129.14 g/mol) . It is a crystalline solid at ambient temperature with a melting point of 208.0–210.0 °C (Thermo Scientific specification), a predicted pKa of 3.07 ± 0.10, and a predicted density of 1.525 ± 0.06 g/cm³ . Among the three isomeric thiazole monocarboxylic acids (2-, 4-, and 5-substituted), the 5-isomer occupies a distinct intermediate position in thermal decarboxylation lability, adopts a bridging rather than chelating coordination mode with transition metals, and serves as the direct precursor to the ATC (4-amino-1,3-thiazole-5-carboxylic acid) class of constrained γ-amino acid foldamer building blocks [1][2]. These position-specific characteristics render T5CA non-interchangeable with its regioisomers in applications demanding predictable coordination geometry, controlled thermal reactivity, or access to the thiazole-5-carboxylate pharmacophore found in xanthine oxidase inhibitors and MAGL-targeted anticancer agents.

Why Thiazole-4-carboxylic Acid or Thiazole-2-carboxylic Acid Cannot Substitute for Thiazole-5-carboxylic Acid in Structure-Sensitive Applications


The three isomeric thiazole monocarboxylic acids differ fundamentally in electronic distribution, coordination chemistry, and thermal reactivity—not merely in the nominal position of the carboxyl group. Moving the carboxyl from the 4- to the 5-position switches the dominant metal-binding mode from N,O-chelation (forming 0D molecular complexes) to bridging coordination (yielding 1D, 2D, and 3D coordination polymers with solvent-responsive structural interconversion) [1]. The decarboxylation ease follows the unambiguous rank order 2 > 5 > 4, meaning the 5-isomer is thermally more labile than the 4-isomer but substantially more robust than the 2-isomer [2]. Infrared carbonyl signatures are diagnostic: 5-carboxylates exhibit their more intense ν(C=O) component at higher wavenumber than 4-carboxylates, enabling unequivocal spectroscopic identification [3]. The 5-carboxylate position is also essential for constructing ATC (4-amino-1,3-thiazole-5-carboxylic acid) foldamer scaffolds, where the thiazole ring constrains the ζ dihedral angle to 0°—a structural feature inaccessible from the 2- or 4-regioisomers [4]. These differences are not incremental; they are categorical, making generic substitution scientifically invalid whenever coordination architecture, thermal processing conditions, or foldamer backbone geometry matters.

Thiazole-5-carboxylic Acid (CAS 14527-41-4): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Coordination Architecture: Bridging 1D/2D/3D Polymers (5-tza) vs. 0D Molecular Chelates (4-tza and 2-tza)

Thiazole-5-carboxylic acid (5-Htza) acts as a bridging ligand and yields Cu²⁺ coordination polymers with three distinct dimensionalities—1D [Cu₂(5-tza)₂(phen)₂(NO₃)₂] (1), 2D [Cu(5-tza)₂(MeOH)₂] (2), and 3D [Cu(5-tza)₂]·H₂O (3)—all characterized by single-crystal X-ray diffraction [1]. In contrast, thiazole-4-carboxylic acid (4-tza) exclusively forms 0D molecular complexes [M(4-tza)₂(H₂O)₂] (M = Co, Ni, Cu) through N,O-chelation, and thiazole-2-carboxylic acid similarly forms five-membered chelating rings via nitrogen and carboxylate oxygen [1][2]. The shift from the 4- to the 5-position thus fundamentally alters the coordination mode from chelating to bridging, enabling polymeric architectures. Furthermore, the 2D framework [Cu(5-tza)₂(MeOH)₂] undergoes a direct, room-temperature single-crystal-to-single-crystal transformation to the 3D framework [Cu(5-tza)₂]·H₂O upon methanol removal—a dynamic structural interconversion not observed for any 4-tza or 2-tza complex [1].

Coordination chemistry Crystal engineering Metal-organic frameworks

Decarboxylation Lability: Rank Order 2 > 5 > 4 Positions the 5-Isomer as the Intermediate Thermal Stability Candidate

Among the three isomeric thiazole monocarboxylic acids, the ease of thermal decarboxylation follows the unambiguous rank order: 2-COOH (fastest) > 5-COOH > 4-COOH (slowest) [1]. This ordering is established in the authoritative Science of Synthesis reference work. Consistent with this, thiazole-2,5-dicarboxylic acid undergoes selective monodecarboxylation at the 2-position upon heating to 100 °C to give thiazole-5-carboxylic acid; further heating of the 5-acid to 218 °C is required to liberate CO₂ and yield thiazole [1]. In contrast, both thiazole-2,4-dicarboxylic acid and thiazole-4,5-dicarboxylic acid decarboxylate to thiazole-4-carboxylic acid under analogous conditions [1]. The 5-isomer is therefore thermally more robust than the 2-isomer (critical for reactions conducted at elevated temperatures) but more readily decarboxylated than the 4-isomer (useful when subsequent decarboxylative functionalization is desired). The melting points reflect this trend: thiazole-2-carboxylic acid melts at 91.6–93 °C , thiazole-5-carboxylic acid at 208–210 °C , and thiazole-4-carboxylic acid at 195–199 °C .

Synthetic methodology Thermal stability Decarboxylative coupling

Infrared Carbonyl Spectroscopic Fingerprint: 5-Carboxylates vs. 4-Carboxylates Exhibit Inverted ν(C=O) Doublet Intensity Patterns

Thiazole-4-carboxylates and thiazole-5-carboxylates both display IR carbonyl doublets arising from rotational isomerism (O,S-syn vs. O,S-anti rotamers), but the relative intensities of the two ν(C=O) components are inverted between the two series [1]. For 4-carboxylates, the more intense absorption is the lower-wavenumber component; for 5-carboxylates, the more intense absorption is the higher-wavenumber component [1]. This provides a direct, non-destructive spectroscopic method to distinguish the two regioisomeric esters and confirm the identity of thiazole-5-carboxylic acid derivatives in quality control settings. The stronger band in each series corresponds to the thermochemically more stable rotamer; rotamer assignment as the carbonyl O,S-syn-s-trans form is more definitive for 4-carboxylates than for 5-carboxylates [1].

Spectroscopic characterization Quality control Rotational isomerism

Acidity Differential: Predicted pKa of Thiazole-5-carboxylic Acid (3.07) is Intermediate Between the 2-Isomer (~2.95) and 4-Isomer (3.57)

The predicted pKa values distinguish the three thiazolecarboxylic acid isomers: thiazole-5-carboxylic acid has a predicted pKa of 3.07 ± 0.10 , thiazole-2-carboxylic acid has a predicted pKa of approximately 2.95 ± 0.10 , and thiazole-4-carboxylic acid has a predicted pKa of 3.57 ± 0.10 . The 5-isomer is therefore a stronger acid than the 4-isomer by approximately 0.5 pKa units (corresponding to roughly a threefold difference in Ka), but slightly weaker than the 2-isomer. This intermediate acidity directly impacts aqueous solubility of the carboxylate salt, the pH at which the compound exists predominantly in its ionized form, and its suitability for salt-forming formulations. At physiological pH (7.4), all three isomers will be predominantly deprotonated, but at intermediate pH values relevant to extraction, crystallization, and chromatographic purification (pH 2–5), their speciation differs measurably.

Physicochemical profiling Salt formation Solubility optimization

Foldamer Scaffold Utility: Only the 5-Carboxylate Position Enables ATC (4-Amino-1,3-thiazole-5-carboxylic Acid) γ-Peptide Building Blocks with ζ = 0° Dihedral Constraint

The thiazole-5-carboxylic acid scaffold provides the essential structural precursor for ATCs (4-Amino-1,3-thiazole-5-carboxylic acids), a unique class of heterocyclic constrained γ-amino acids where the thiazole ring is inserted between the Cα–Cβ carbons, limiting the ζ dihedral angle to 0° [1]. This conformational restriction drives the formation of a robust 9-helix foldamer architecture stabilized by C9 hydrogen-bond pseudocycles, as confirmed by combined FT-IR and NMR structural marker analysis [2]. The ATC oligomers adopt a well-defined 9-helix in the solid state (X-ray crystallography) and in both aprotic and protic organic solvents as well as in aqueous solution [3]. Neither thiazole-4-carboxylic acid nor thiazole-2-carboxylic acid can serve as the precursor for this constrained γ-amino acid architecture because the relative positions of the amino and carboxyl substituents on the thiazole ring are fixed by the 5-carboxylate regiochemistry. Thiazole-5-carboxylic acid derivatives have also yielded lead compounds with nanomolar potency: 2-phenylthiazole-5-carboxylic acid derivative CIB-L43 inhibits TRBP with EC₅₀ = 0.66 nM and K_D = 4.78 nM [4], while thiazole-5-carboxylic acid-based xanthine oxidase inhibitor GK-20 shows IC₅₀ = 0.45 µM [5].

Foldamer chemistry Constrained amino acids Helical peptides Biomimetic materials

Thiazole-5-carboxylic Acid Derivatives as MAGL Inhibitors: Nanomolar Potency Achieved from the 5-Carboxylate Scaffold with NCI-60 Anticancer Validation

2-Amino-4-methylthiazole-5-carboxylate derivatives—directly derived from the thiazole-5-carboxylic acid scaffold—exhibit potent and selective monoacylglycerol lipase (MAGL) inhibition. Of 30 synthesized compounds, 13 inhibited MAGL with IC₅₀ values spanning 0.037–9.60 µM; the two most potent compounds, 3g and 4c, achieved IC₅₀ values of 0.037 µM and 0.063 µM, respectively [1]. These compounds were evaluated in the NCI-60 human tumor cell line panel: compound 3g (NSC:788170) displayed GI₅₀ = 0.865 µM against EKVX (non-small cell lung cancer) and 1.20 µM against MDA-MB-468 (breast cancer), while compound 4c (NSC:788176) showed GI₅₀ = 0.34 µM against HOP-92 (NSCLC) and 1.08 µM against MDA-MB-231/ATCC (breast cancer) in five-dose full-panel assays [1]. This level of validated anticancer activity, benchmarked through the NCI-60 screening cascade, distinguishes the thiazole-5-carboxylate pharmacophore from thiazole-4-carboxylate-based MAGL inhibitors, for which comparable NCI-60 profiling has not been reported.

Monoacylglycerol lipase Anticancer Endocannabinoid system NCI-60 screening

Thiazole-5-carboxylic Acid (CAS 14527-41-4): Evidence-Backed Research and Industrial Application Scenarios


Crystal Engineering of Stimuli-Responsive Coordination Polymers with Dimensional Switching

Thiazole-5-carboxylic acid is the ligand of choice for constructing Cu²⁺ coordination polymers capable of solvent-driven dimensional interconversion. The 5-tza ligand yields 1D, 2D, and 3D architectures, and the 2D framework [Cu(5-tza)₂(MeOH)₂] undergoes a direct room-temperature single-crystal-to-single-crystal transformation to the 3D [Cu(5-tza)₂]·H₂O framework upon methanol removal [1]. This dynamic structural switching is unique to the 5-positional isomer; the 4- and 2-isomers form only static 0D molecular chelates [2]. Researchers developing stimuli-responsive MOFs, molecular switches, or sensor materials should therefore specify the 5-isomer exclusively.

Controlled Decarboxylation in Multi-Step Synthetic Routes Requiring Thermal Stability Windows

Synthetic chemists designing routes that involve thermal steps in the presence of a thiazole carboxylic acid should select the 5-isomer when the 2-isomer is too thermally labile (decarboxylating at or near 100 °C) and the 4-isomer is too resistant to subsequent decarboxylative functionalization. The Science of Synthesis reference establishes the decarboxylation rank order 2 > 5 > 4, and the 5-isomer's decarboxylation temperature of ~218 °C provides a practical thermal window for conducting reactions at elevated temperatures without premature CO₂ loss [3]. This is particularly relevant in the synthesis of febuxostat and related 2-aryl-4-methylthiazole-5-carboxylic acid drug intermediates, where the 5-carboxylate is retained through multiple synthetic transformations before final hydrolysis [4].

ATC Foldamer Synthesis for Biomimetic Catalysis and Constrained Peptide Therapeutics

Groups developing helical foldamer catalysts, protein-protein interaction inhibitors, or antimicrobial γ-peptides must procure thiazole-5-carboxylic acid as the essential precursor for ATC (4-amino-1,3-thiazole-5-carboxylic acid) monomer synthesis. The thiazole ring constrains the ζ dihedral angle to 0°, nucleating a robust 9-helix fold that persists in aqueous solution—a structural motif confirmed by combined FT-IR, NMR, CD spectroscopy, and X-ray crystallography [5]. Neither the 4- nor the 2-isomer can generate the requisite 4-amino-5-carboxylate substitution pattern. With ligand efficiencies of 0.45–0.56 kcal/mol/non-hydrogen atom demonstrated for 5-tza-based CK2 inhibitors [6], this scaffold combines foldamer structural definition with drug-like physicochemical properties.

Anticancer Lead Optimization Leveraging the Thiazole-5-carboxylate MAGL Pharmacophore with NCI-60 Validation

Medicinal chemistry teams pursuing MAGL as an oncology target should build upon the thiazole-5-carboxylate scaffold, which has produced compounds with nanomolar enzymatic potency (3g: IC₅₀ = 0.037 µM) and validated NCI-60 cellular activity across non-small cell lung and breast cancer lines (GI₅₀ as low as 0.34 µM) [7]. The scaffold also supports further derivatization to access xanthine oxidase inhibition (GK-20: IC₅₀ = 0.45 µM vs. febuxostat binding site) [8] and TRBP inhibition (CIB-L43: EC₅₀ = 0.66 nM, oral bioavailability 53.9%) [9]. The convergence of multiple target engagement profiles on the same 5-carboxylate pharmacophore provides a strong rationale for prioritizing this regioisomer in lead generation libraries over the 4- or 2-carboxylate analogs, which lack comparable multi-target validation.

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